molecular formula C10H18O2 B13522179 1,2,2-Trimethylcyclohexane-1-carboxylic acid CAS No. 4351-01-3

1,2,2-Trimethylcyclohexane-1-carboxylic acid

Cat. No.: B13522179
CAS No.: 4351-01-3
M. Wt: 170.25 g/mol
InChI Key: YFYPHAFWBWAKQN-UHFFFAOYSA-N
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Description

1,2,2-Trimethylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C10H18O2. It is a derivative of cyclohexane, characterized by the presence of three methyl groups and a carboxylic acid group attached to the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,2-trimethylcyclohexane-1-carboxylic acid typically involves the alkylation of cyclohexane derivatives followed by carboxylation. One common method includes the Friedel-Crafts alkylation of cyclohexane with methylating agents in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting trimethylcyclohexane is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1,2,2-Trimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2,2-Trimethylcyclohexane-1-carboxylic acid finds applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 1,2,2-trimethylcyclohexane-1-carboxylic acid involves its interaction with molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. The trimethylcyclohexane moiety provides hydrophobic interactions, affecting the compound’s solubility and distribution within biological systems .

Comparison with Similar Compounds

    1,1,2-Trimethylcyclohexane: Similar in structure but lacks the carboxylic acid group.

    Cyclohexane-1-carboxylic acid: Contains a carboxylic acid group but lacks the trimethyl substitution.

    2,2,6-Trimethylcyclohexanone: Contains a ketone group instead of a carboxylic acid.

Uniqueness: 1,2,2-Trimethylcyclohexane-1-carboxylic acid is unique due to the presence of both the trimethyl substitution and the carboxylic acid group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

4351-01-3

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

1,2,2-trimethylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H18O2/c1-9(2)6-4-5-7-10(9,3)8(11)12/h4-7H2,1-3H3,(H,11,12)

InChI Key

YFYPHAFWBWAKQN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1(C)C(=O)O)C

Origin of Product

United States

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